molecular formula C19H16ClNO4 B2397935 Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate CAS No. 1207017-19-3

Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate

Cat. No. B2397935
M. Wt: 357.79
InChI Key: JVQAZSQQHMKPQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate” is likely a synthetic organic compound. The molecule contains a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a methoxy group (-OCH3), a carboxylate ester group (-COO


Scientific Research Applications

Synthetic and Crystallographic Studies

Studies have explored the synthetic routes and structural characterization of quinoline derivatives, highlighting their importance in the development of libraries for biological testing. Kovalenko et al. (2020) detailed the methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, demonstrating its potential as a Hepatitis B Virus replication inhibitor through molecular docking simulations and in vitro studies Kovalenko et al., 2020. Similarly, the novel one-pot synthesis of this compound provides insights into its synthesis and crystal structure, offering a basis for further modification and application in drug discovery Kovalenko et al., 2019.

Anticancer and Antimicrobial Agents

Compounds structurally related to "Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate" have been evaluated for their cytotoxic and antimicrobial properties. Zhao et al. (2005) synthesized and assessed 4-anilino-2-phenylquinoline derivatives for cell growth inhibition, identifying compounds with significant cytotoxicity against cancer cells, emphasizing the role of the quinoline core in developing anticancer agents Zhao et al., 2005. Additionally, Desai et al. (2011) reported on quinazolinone and thiazolidinone compounds with potential antimicrobial activity, underlining the versatility of quinoline derivatives in addressing different biological targets Desai et al., 2011.

Chemical Modification and Environmental Interactions

The chemical modification of quinoline derivatives by environmental and pathogenic bacteria, as studied by Thierbach et al. (2017), reveals the ecological relevance and potential bioremediation applications of these compounds. The ability of bacteria to transform and detoxify quinoline derivatives like 2-Heptyl-4-hydroxyquinoline N-oxide suggests novel approaches to mitigate the environmental impact of these bioactive molecules Thierbach et al., 2017.

properties

IUPAC Name

methyl 4-[(4-chlorophenyl)methoxy]-6-methoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClNO4/c1-23-14-7-8-16-15(9-14)18(10-17(21-16)19(22)24-2)25-11-12-3-5-13(20)6-4-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQAZSQQHMKPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC=C(C=C3)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-chlorobenzyl)oxy)-6-methoxyquinoline-2-carboxylate

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